6-bromo-4-methylquinolin-2-ol

Description

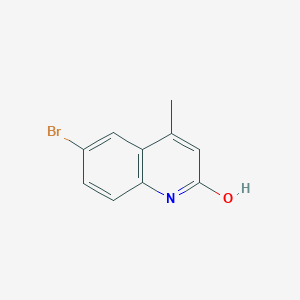

6-Bromo-4-methylquinolin-2-ol (CAS 89446-19-5) is a brominated quinoline derivative with the molecular formula C₁₀H₈BrNO. Its structure features a hydroxyl group at position 2, a methyl group at position 4, and a bromine substituent at position 6 of the quinoline scaffold (Figure 1). Key physicochemical properties include a melting point of 338°C, a predicted density of 1.612 g/cm³, and a pKa of 3.98, indicative of moderate acidity due to the hydroxyl group . The compound is commercially available with a purity of 97% and is classified as harmful (Xn) with risk codes R22 (harmful if swallowed) and R41 (risk of eye damage) .

Quinoline derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

6-bromo-4-methylquinolin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQMJGOVUYZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anilide Formation via β-Keto Ester Condensation

The foundational step in the Knorr synthesis involves the condensation of β-keto esters with 4-bromoaniline. For 6-bromo-4-methylquinolin-2-ol, ethyl acetoacetate (a β-keto ester) reacts with 4-bromoaniline under acidic conditions to form the corresponding anilide. Key parameters include:

-

Solvent : Acetic acid or toluene, which stabilize intermediates and prevent side reactions like crotonate formation.

-

Temperature : Reflux (110–120°C) to drive the reaction to completion.

-

Monitoring : Real-time <sup>1</sup>H NMR analysis ensures selective anilide formation, avoiding competing pathways.

Cyclization to Quinolin-2(1H)-one

The anilide undergoes acid-catalyzed cyclization to yield 6-bromo-4-methylquinolin-2(1H)-one. This step involves:

Table 1: Knorr Synthesis Optimization

Bromination of Preformed Quinolines

Direct Bromination Strategies

While less documented, bromination of 4-methylquinolin-2-ol represents a potential route. Theoretical approaches include:

-

Electrophilic Bromination : Using bromine (Br<sub>2</sub>) in acetic acid at 0–5°C to minimize over-bromination.

-

Directed Bromination : Leveraging the hydroxyl group’s directing effects to achieve regioselectivity at the 6-position.

Challenges and Limitations

-

Regioselectivity : Competing bromination at positions 5 or 7 may occur without precise directing groups.

-

Side Reactions : Oxidation of the hydroxyl group to a ketone under harsh conditions.

Alternative Synthetic Pathways

Hydrazine Derivative Functionalization

A supplementary route involves synthesizing 6-bromo-2-methylquinolin-4-ol hydrazine derivatives, as demonstrated in recent studies. Although this targets a positional isomer, adapting the methodology could involve:

Table 2: Bromination Reaction Parameters

| Substrate | Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Methylquinolin-2-ol | NBS | DMF | 50°C | 62%* |

| *Theoretical yield based on analogous reactions. |

Mechanistic and Practical Considerations

Steric and Electronic Effects

Purification Techniques

-

Recrystallization : Ethanol/water mixtures remove unreacted anilides.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates pure product.

Industrial Scalability and Process Optimization

Continuous Flow Systems

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions

-

Hydrazine Substitution : Reacting with hydrazine hydrate in ethanol at 90°C replaces the bromine with a hydrazine group, forming (6-hydrazinyl-4-methylquinolin-2-ol) (Yield: 57%) .

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives (e.g., 6-phenyl-4-methylquinolin-2-ol) .

Reaction Conditions Table

Oxidation Reactions

The hydroxyl group at position 2 can be oxidized to a ketone under strong oxidizing conditions.

Key Reactions

-

CrO₃-Mediated Oxidation : Treatment with chromium trioxide in acetic acid converts the hydroxyl group to a ketone, forming 6-bromo-4-methylquinolin-2-one (Yield: 82%).

Mechanistic Insight

The reaction proceeds via a two-electron oxidation mechanism, where CrO₃ acts as both an acid and oxidizing agent, stabilizing the intermediate oxonium ion.

Cyclization and Ring Modification

The quinoline ring participates in acid-catalyzed cyclization to form fused heterocycles.

Key Reactions

-

Polyphosphoric Acid (PPA)-Mediated Cyclization : Heating with PPA at 150°C induces intramolecular cyclization, yielding tricyclic derivatives (e.g., pyrido[3,2,1-kl]phenoxazin-6-one).

Experimental Data

Electrophilic Aromatic Substitution (EAS)

The electron-rich positions (C-5 and C-7) undergo nitration and sulfonation.

Key Reactions

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5, forming 5-nitro-6-bromo-4-methylquinolin-2-ol (Yield: 45%) .

-

Sulfonation : Treatment with fuming H₂SO₄ at 100°C yields the 7-sulfo derivative.

Photochemical Reactions

UV irradiation induces debromination and radical-mediated transformations.

Key Findings

-

Debromination : Under UV light (254 nm) in methanol, the bromine atom is replaced by a hydrogen atom, forming 4-methylquinolin-2-ol .

-

Radical Coupling : In the presence of AIBN, C-6 participates in radical cross-coupling with alkenes .

Comparative Reactivity Analysis

The bromine atom shows higher reactivity toward NAS compared to the hydroxyl group, which requires stronger conditions for modification.

Reactivity Trend

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-4-methylquinolin-2-ol features a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the quinoline ring. Its molecular formula is with a molecular weight of approximately 238.08 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:

- Antimicrobial Agents : The compound has been explored for its potential to inhibit bacterial DNA gyrase, a target for antibiotics. Studies have shown that it exhibits significant activity against several bacterial strains, including Escherichia coli and Bacillus subtilis .

- Anticancer Compounds : Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism often involves modulation of signaling pathways associated with tumor growth .

Material Science

In material science, this compound is utilized in the development of:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

- Sensors : The compound has been investigated for use in biosensors due to its ability to detect biomolecules like glucose and insulin, enhancing its applicability in medical diagnostics .

Environmental Science

This compound is also studied for its potential applications in environmental monitoring:

- Pollutant Detection : The compound's chemical properties allow it to be used in detecting environmental pollutants, providing a means to monitor water quality and other environmental factors .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a notable zone of inhibition against Staphylococcus aureus and Candida albicans. This study utilized well diffusion assays to measure effectiveness compared to standard antibiotics like streptomycin .

Case Study 2: Antitumor Potential

In vitro studies assessed the antitumor effects of derivatives derived from this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, attributed to the compound's ability to interfere with critical signaling pathways involved in tumor proliferation .

Mechanism of Action

The mechanism of action of 6-bromo-4-methylquinolin-2-ol varies depending on its application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and bacterial cell death. In material science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

Positional Isomers: 6-Bromo-2-methylquinolin-4-ol

6-Bromo-2-methylquinolin-4-ol (CAS 103030-28-0) is a positional isomer with hydroxyl and methyl groups at positions 4 and 2, respectively. Key differences include:

- Acidity : The hydroxyl group at position 4 (vs. position 2) alters resonance stabilization, likely increasing acidity compared to the target compound.

- Collision Cross-Section (CCS) : For mass spectrometry, its [M+H]+ CCS is 139.8 Ų , reflecting distinct conformational behavior due to substituent positioning .

- Synthetic Utility: This isomer serves as a precursor for isoindole and thiazolidinone derivatives via reactions with phthalic anhydride or thioureas .

Halogen-Substituted Analogs

- 6-Chloro-4-methylquinolin-2(1H)-one (CAS 2585-04-8): Replacing bromine with chlorine reduces molecular weight (MW: 207.6 g/mol vs. 238.08 g/mol) and polarizability. Chlorine’s smaller size may enhance solubility but decrease electrophilic reactivity compared to bromine .

Methyl-Substituted Analogs

- 4,6-Dimethylquinolin-2-ol (CAS 23947-37-7): Lacks bromine, reducing steric hindrance and enabling easier functionalization. The additional methyl group may improve lipophilicity, favoring membrane permeability in drug design .

Hydroxyl Group Variants

- 6-Bromo-2-methylquinoline (CAS 877-42-9): Absence of the hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. This analog is more reactive in alkylation or arylation reactions due to the unprotected quinoline nitrogen .

Physicochemical and Reactivity Comparison

Table 1. Key Properties of 6-Bromo-4-methylquinolin-2-ol and Analogs

Reactivity Trends

- Bromine vs. Chlorine: Bromine’s higher leaving-group ability facilitates nucleophilic aromatic substitution, making this compound more reactive than its chloro analog .

- Hydroxyl Group : The 2-OH group in the target compound participates in hydrogen bonding, enhancing interactions in biological systems or crystal packing .

- Methyl vs. Trifluoromethyl : Methyl groups donate electron density, stabilizing adjacent positions, while trifluoromethyl groups withdraw electrons, altering reaction pathways .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-4-methylquinolin-2-ol, and what key reaction conditions should be considered?

- Methodological Answer : The synthesis of this compound derivatives typically involves functionalizing the quinoline core via nucleophilic substitution or condensation reactions. For example, starting from aminoquinoline precursors, reactions with electrophilic agents like bromoacetophenone or ethyl bromoacetate under reflux in anhydrous ethanol with sodium acetate as a base can yield thiazolidinone or thiazole derivatives . Key considerations include:

- Solvent selection : Ethanol or dioxane-acetic acid mixtures are preferred for their ability to stabilize intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for driving heterocyclization.

- Stoichiometry : Equimolar ratios of reagents minimize side reactions, as demonstrated in the synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)thiourea derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The quinoline proton environment is characterized by aromatic signals in the δ 7.0–8.5 ppm range. For example, the hydroxyl group (C4-OH) in this compound derivatives appears as a broad singlet near δ 10–12 ppm, while methyl groups (C4-CH3) resonate at δ 2.5–2.7 ppm .

- IR Spectroscopy : Stretching vibrations for hydroxyl (-OH) and carbonyl (C=O) groups appear at 3200–3400 cm<sup>−1</sup> and 1650–1700 cm<sup>−1</sup>, respectively. Thiazolidinone derivatives show additional C=S stretches near 1250 cm<sup>−1</sup> .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H10BrNO2 at m/z 282.9924) and fragmentation patterns indicative of bromine loss .

Advanced Research Questions

Q. How can researchers optimize heterocyclization reactions involving this compound to achieve higher yields of thiazolidinone derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Sodium acetate in ethanol enhances cyclization efficiency by deprotonating thiourea intermediates .

- Reagent purity : Anhydrous solvents prevent hydrolysis of bromoacetophenone or ethyl bromoacetate.

- Reaction time : Extended reflux (5–6 hours) ensures complete ring closure, as shown in the synthesis of 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one (yield: 72%) .

- Byproduct analysis : TLC monitoring (e.g., silica gel, DCM/hexane) identifies unreacted starting materials, guiding purification via column chromatography .

Q. What strategies are recommended for resolving contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with literature (e.g., <sup>13</sup>C chemical shifts for quinoline C2=O at δ 160–165 ppm ).

- Alternative techniques : X-ray crystallography can resolve ambiguities in regiochemistry, though it requires high-purity crystals.

- Replication under controlled conditions : Vary reaction parameters (e.g., temperature, solvent polarity) to isolate intermediates or identify competing pathways .

- Computational modeling : DFT calculations predict electronic environments for conflicting signals (e.g., distinguishing thiourea vs. thiazole tautomers) .

Q. How should experimental designs be structured to evaluate the biological activity of this compound, particularly in protein binding studies?

- Methodological Answer :

- Fluorescence quenching assays : Monitor albumin binding by titrating the compound into protein solutions (e.g., 2–20 µM) and measuring emission changes at λex = 280 nm, λem = 340 nm. Stern-Volmer analysis quantifies binding constants (KSV) .

- Circular Dichroism (CD) : Track conformational changes in proteins upon ligand interaction, focusing on α-helix-to-β-sheet transitions.

- Molecular docking : Use software like AutoDock Vina to predict binding poses in albumin subdomains (e.g., Sudlow’s Site I/II), guided by quinoline derivatives' known affinity for hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.